molecular formula C10H10N2 B13987749 2-Cyclopropylimidazo[1,2-a]pyridine

2-Cyclopropylimidazo[1,2-a]pyridine

Cat. No.: B13987749
M. Wt: 158.20 g/mol
InChI Key: FVEMSBUFFCKITJ-UHFFFAOYSA-N
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Description

2-Cyclopropylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The cyclopropyl group attached to the imidazo[1,2-a]pyridine core enhances its chemical properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with cyclopropyl-containing aldehydes or ketones. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isocyanide under acidic conditions . This reaction is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow chemistry techniques to enhance the scalability and reproducibility of the synthesis. These methods involve the use of automated reactors and precise control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclopropylimidazo[1,2-a]pyridine N-oxide.

    Reduction: Formation of cyclopropylimidazo[1,2-a]pyridine derivatives with reduced functional groups.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

2-Cyclopropylimidazo[1,2-a]pyridine has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an antituberculosis agent , showing promising activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis. Additionally, it has been investigated for its efficacy against piroplasm infections in livestock .

In the field of chemistry, this compound serves as a valuable scaffold for the development of new synthetic methodologies and the functionalization of heterocyclic compounds . Its unique structure allows for diverse chemical modifications, making it a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Cyclopropylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. In the case of its antituberculosis activity, the compound is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to cell death. Additionally, the compound may interfere with other metabolic pathways, further enhancing its antimicrobial effects.

Comparison with Similar Compounds

2-Cyclopropylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    2-Phenylimidazo[1,2-a]pyridine: Known for its anticancer properties.

    2-Methylimidazo[1,2-a]pyridine: Studied for its anti-inflammatory effects.

    2-Chloroimidazo[1,2-a]pyridine: Investigated for its antiviral activity.

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-cyclopropylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H10N2/c1-2-6-12-7-9(8-4-5-8)11-10(12)3-1/h1-3,6-8H,4-5H2

InChI Key

FVEMSBUFFCKITJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C=CC=CC3=N2

Origin of Product

United States

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